{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride
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Overview
Description
{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit viral replication, reduce inflammation, and prevent cancer cell proliferation .
Biochemical Pathways
For example, they can interfere with the replication of viruses, modulate inflammatory responses, and disrupt the growth of cancer cells .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions, including viral infections, inflammation, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can lead to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- {3-[(2-Chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride
- {3-[(2-Bromophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride
Uniqueness
The presence of the fluorophenyl group in {3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from its chloro- and bromo-substituted counterparts.
Properties
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9;/h1-4H,5-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHUBGBHGYHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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